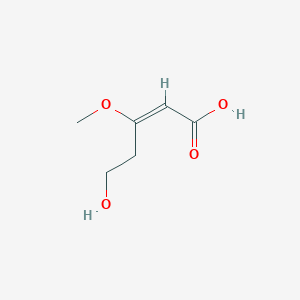

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, has been explored through various methods. One approach involves a one-pot three-component reaction using arylglyoxal, amino uracil derivatives, and thiols or malononitrile under microwave heating conditions to yield 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones with good yields . Another method employs a water-mediated, catalyst-free protocol for synthesizing functionalized pyrimidine diones, highlighting the use of water as a solvent and the avoidance of toxic organic solvents . Additionally, a microwave-assisted one-pot synthesis has been reported for pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, emphasizing the efficiency of this technique .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse. For instance, the x-ray structure of a related compound, 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine, reveals monoclinic crystals with molecules adopting a chair form and equatorial -OH and -CH3 groups . This structural information is crucial for understanding the physical and chemical properties of these compounds and their potential interactions in biological systems.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For example, the reaction of 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrrolidine leads to the formation of pyranopyrimidine derivatives, which have been evaluated for anti-inflammatory, antimicrobial, and antifungal activities . Similarly, the synthesis of acyclonucleosides and acyclonucleotides derived from 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has been explored for antiviral activity against human cytomegalovirus .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the synthesis of pyrimidine annelated heterocycles from hydroxy-substituted pyrimidine diones demonstrates the reactivity of these compounds under different conditions, such as with pyridine hydrotribromide or concentrated sulfuric acid . Moreover, the synthesis of fused heterocyclic compounds like 5-arylindeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4(3H)-dione showcases the versatility of pyrimidine diones in forming complex structures under mild conditions .

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyrimidine derivatives, particularly in the development of 5H-pyrano[2,3-d]pyrimidine scaffolds. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the one-pot multicomponent reaction for synthesizing various pyrimidine scaffolds. The significance of these catalysts extends from their ability to manipulate reaction conditions for optimal yields to their reusability, highlighting their importance in medicinal and pharmaceutical industries for the synthesis of bioavailable pyrimidine cores (Parmar, Vala, & Patel, 2023).

Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, especially 5-Fluorouracil (5-FU), have been extensively utilized in treating cancer. The review discusses the developments in fluorine chemistry that have contributed to the precise use of fluorinated pyrimidines in cancer therapy. This includes methods for 5-FU synthesis and its incorporation into RNA and DNA for mechanistic studies. The article also explores the inhibition mechanisms of 5-FU against various RNA- and DNA-modifying enzymes, indicating its broad applicability in personalized cancer treatment (Gmeiner, 2020).

Pyrimidines as Anticancer Agents

Pyrimidine-based scaffolds have shown a wide range of anticancer activities. This review focuses on the patent literature from 2009 onwards, presenting the structure, IC50 values, and mechanisms of action of pyrimidine-based anticancer agents. The substantial increase in patents related to pyrimidine-based anticancer agents highlights the ongoing interest and potential of these compounds in cancer research (Kaur et al., 2014).

Pyrimidine Metabolism Beyond Proliferation

Recent studies suggest a non-proliferative role for pyrimidine metabolism in cancer, affecting differentiation and maintaining mesenchymal-like states in solid tumors. This review discusses the effects of pyrimidine catabolism on monocytic differentiation in leukemic cells and its role in driving epithelial-to-mesenchymal transition in triple-negative breast cancer and hepatocellular carcinoma. Understanding pyrimidine metabolism's non-proliferative roles could lead to new therapeutic approaches beyond traditional antimetabolites (Siddiqui & Ceppi, 2020).

Pyrimidines in Antidepressant Development

Pyrimidines play a significant role in the development of antidepressants by targeting the 5-HT1A receptors. This review covers the structure and function of the 5-HT1A receptor, summarizing antidepressants that act as either agonists or antagonists of this receptor. It also discusses the active ingredients of traditional Chinese medicine targeting 5-HT1A receptors, providing insights into the design and mechanism of action of these compounds (Wang et al., 2019).

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Related compounds have been shown to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Compounds with similar structures have been shown to affect the cdk2/cyclin a2 pathway, which plays a crucial role in cell cycle regulation .

Result of Action

Related compounds have shown cytotoxic activities against various cell lines .

properties

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOACKBYPVACH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326450 |

Source

|

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23956-12-9 |

Source

|

| Record name | 23956-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)